molecular formula C44H36N6O3 B171679 2-Ethoxy-1-[[2'-[1-(trityl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester (Candesartan Impurity) CAS No. 150058-29-0

2-Ethoxy-1-[[2'-[1-(trityl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester (Candesartan Impurity)

Cat. No.: B171679
CAS No.: 150058-29-0
M. Wt: 696.8 g/mol
InChI Key: SXMRVYRVVJUQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-1-[[2'-[1-(trityl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester is a synthetic intermediate and impurity associated with the production of candesartan, an angiotensin II receptor antagonist used to treat hypertension. This compound features a benzimidazole core, an ethoxy group, a biphenyl-tetrazolyl moiety protected by a trityl (triphenylmethyl) group, and a methyl ester (Figure 1). The trityl group is introduced during synthesis to stabilize the tetrazole ring, which is later removed to form the active drug .

Properties

IUPAC Name

methyl 2-ethoxy-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H36N6O3/c1-3-53-43-45-40-38(42(51)52-2)24-15-25-39(40)49(43)30-31-26-28-32(29-27-31)36-22-13-14-23-37(36)41-46-47-48-50(41)44(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-29H,3,30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMRVYRVVJUQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H36N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576396
Record name Methyl 2-ethoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150058-29-0
Record name Methyl 2-ethoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-Ethoxy-1-[[2'-[1-(trityl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester , commonly referred to as a Candesartan impurity , is a derivative associated with the angiotensin II receptor antagonist Candesartan cilexetil. Understanding its biological activity is crucial for assessing its safety and efficacy, particularly in the context of pharmaceutical formulations containing Candesartan.

Chemical Structure and Properties

The chemical structure of this impurity can be represented as follows:

C24H26N6O3\text{C}_{24}\text{H}_{26}\text{N}_{6}\text{O}_{3}

This structure includes a benzimidazole core, which is characteristic of many pharmaceuticals targeting the renin-angiotensin system. The presence of ethoxy and trityl groups may influence the compound's pharmacokinetic properties.

Candesartan functions primarily as an angiotensin II receptor antagonist , specifically targeting the AT1 receptor . This mechanism helps in managing hypertension by preventing angiotensin II from exerting its vasoconstrictive effects. The impurity's biological activity may also reflect similar mechanisms, although its exact role remains less characterized.

Pharmacological Effects

Research indicates that impurities in pharmaceuticals can sometimes exhibit significant biological activity, potentially leading to unintended effects. For Candesartan and its impurities, studies have shown:

  • Inhibition of Angiotensin II : Similar to Candesartan, the impurity may inhibit angiotensin II's action, contributing to blood pressure regulation.
  • Potential Side Effects : The presence of impurities can lead to variations in efficacy and safety profiles, including increased risk of adverse reactions such as cough or angioedema, which are associated with ACE inhibitors but may also occur with ARBs like Candesartan .

Stability Studies

A study focused on the stability and degradation products of Candesartan cilexetil identified several impurities, including the compound . The stability profile indicated that under forced degradation conditions, this impurity could form through hydrolytic processes or oxidative stress conditions .

Clinical Implications

Clinical assessments of Candesartan have demonstrated that impurities can affect bioavailability and therapeutic outcomes. For instance, bioequivalence studies showed that variations in impurity levels could alter pharmacokinetic parameters such as CmaxC_{max} and AUCAUC, which are critical for ensuring consistent therapeutic effects across different formulations .

Data Table: Biological Activity Parameters

ParameterValueReference
Molecular Weight426.5 g/molPubChem
AT1 Receptor BindingHigh affinity
Half-life (t½)11 ± 6 hours
Bioavailability40% (approximate)
Common Side EffectsHeadache, dizziness

Scientific Research Applications

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry for identifying and quantifying impurities in Candesartan formulations. Methods such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are employed to assess its presence and concentration in drug products. For instance, a validated UPLC method demonstrated the ability to resolve Candesartan from its impurities, confirming the stability-indicating properties of the method under various stress conditions (e.g., heat, light, acid hydrolysis) .

Quality Control in Pharmaceutical Manufacturing

In pharmaceutical manufacturing, the quantification of impurities like 2-Ethoxy-1-[[2'-[1-(trityl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester is critical for ensuring product safety. Regulatory guidelines stipulate acceptable limits of mutagenic impurities to mitigate risks associated with long-term exposure . The compound's detection and quantification are essential for compliance with these regulations, particularly in formulations containing Candesartan.

Stability Studies

Stability studies involving this impurity help evaluate the degradation pathways of Candesartan formulations. Research has shown that certain conditions lead to the formation of this impurity during the degradation process . By understanding these pathways, researchers can develop more stable formulations that minimize the presence of harmful impurities.

The biological interactions of 2-Ethoxy-1-[[2'-[1-(trityl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester are also under investigation. Studies focus on its potential effects on biological systems and its role as a marker for assessing the biological activity of Candesartan .

Case Study 1: Method Validation for Impurity Detection

A study validated an LC-HRAM Orbitrap MS method for quantifying azidomethyl-biphenyl-tetrazole (AZBT) impurity across various sartan drugs, including Candesartan. The method demonstrated high specificity and sensitivity, allowing for accurate measurement at levels below established toxicological thresholds . Results indicated recovery rates ranging from 86% to 124% across different concentration levels.

Case Study 2: Forced Degradation Studies

Forced degradation studies on Candesartan revealed that exposure to oxidative conditions resulted in significant degradation leading to the formation of multiple impurities, including the target compound. The study utilized HPLC and mass spectrometry to elucidate degradation products and assess their impact on drug stability . The findings emphasized the importance of monitoring such impurities in drug formulations to ensure patient safety.

Comparison with Similar Compounds

Key characteristics :

  • Molecular formula : C₄₄H₃₆N₆O₃ (varies slightly with isotopic labeling) .
  • Molecular weight : ~700.82 g/mol (e.g., deuterated analogs in ).
  • Role : Likely arises from incomplete deprotection or side reactions during candesartan cilexetil synthesis .

Comparison with Similar Compounds

Structural and Functional Analogues

Candesartan Cilexetil-Related Compound D

  • Molecular formula : C₃₃H₃₄N₆O₆ .
  • Molecular weight : 610.66 g/mol.
  • Key features : Cyclohexyloxycarbonyloxyethyl ester instead of methyl ester; lacks trityl protection.
  • Role : A prodrug-related impurity formed during esterification steps .

Olmesartan N2-Trityl Impurity

  • Molecular formula : C₄₃H₄₀N₆O₃ .
  • Molecular weight : 688.82 g/mol.
  • Key features : Imidazole core (vs. benzimidazole in candesartan); hydroxy-isopropyl and propyl substituents.
  • Role : Synthetic intermediate in olmesartan production, analogous to trityl-protected candesartan impurities .

CV-11974 (Active Metabolite of Candesartan)

  • Molecular formula : C₂₄H₂₀N₆O₃ .
  • Molecular weight : 440.45 g/mol.
  • Role : Potent angiotensin II receptor antagonist with IC₅₀ values of 1.12 × 10⁻⁷ M (bovine adrenal cortex) and 2.86 × 10⁻⁸ M (rabbit aorta) .

Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Pharmacological Activity Source
Candesartan Impurity Benzimidazole Trityl-protected tetrazole, methyl ester ~700.82 Inactive (tetrazole blocked)
Candesartan Cilexetil Impurity B Benzimidazole Cyclohexyl ester, free tetrazole 582.62 Prodrug intermediate
Olmesartan N2-Trityl Impurity Imidazole Trityl-protected tetrazole, hydroxy-isopropyl 688.82 Inactive
CV-11974 (Active Drug) Benzimidazole Free tetrazole, carboxylic acid 440.45 Potent AT1 antagonist

Key Observations:

Structural Variations :

  • The benzimidazole core in candesartan derivatives contrasts with the imidazole core in olmesartan analogs.
  • Trityl protection is common in synthetic intermediates but absent in active drugs due to its steric hindrance .
  • Ester groups (methyl, cyclohexyl) differentiate prodrug forms from active metabolites .

Pharmacological Impact :

  • Trityl-protected compounds lack angiotensin II receptor antagonism, as the free tetrazole is critical for binding .
  • CV-11974 exhibits 12–48× greater potency than reference compounds (e.g., EXP3174) due to optimized substituent geometry .

Synthetic Relevance :

  • Trityl groups improve tetrazole stability during synthesis but require stringent removal to minimize impurity levels .
  • Olmesartan and candesartan impurities share analogous protection/deprotection pathways .

Analytical and Regulatory Considerations

  • Detection Methods : HPLC and LC-MS are preferred for resolving structurally similar impurities. For example, describes a stability-indicating LC method for candesartan cilexetil .
  • Regulatory Limits: Impurities are controlled per ICH Q3A/B guidelines, with thresholds typically ≤0.15% for unknown impurities .
  • Stability : Trityl-protected impurities may degrade under acidic conditions, reverting to active compounds, necessitating rigorous stability studies .

Preparation Methods

Trityl Protection of Tetrazole Moiety

The trityl (triphenylmethyl) group is introduced to protect the reactive 1H-tetrazol-5-yl group during synthesis. This step prevents undesired side reactions in subsequent stages.

Procedure :

  • Starting material : 2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carbaldehyde.

  • Reagents : Trityl chloride, potassium carbonate, and dimethylformamide (DMF).

  • Conditions : Stirred at 40–55°C for 6–8 hours under nitrogen.

  • Workup : The mixture is diluted with dichloromethane, washed with brine, and purified via silica gel chromatography (eluent: hexane/ethyl acetate 7:3).

Yield : 82–88%.

Benzimidazole Ring Formation

The benzimidazole core is constructed via cyclization of o-phenylenediamine derivatives.

Method A – Acid-Catalyzed Cyclization :

  • Substrate : 2-Ethoxy-3-nitrobenzoic acid methyl ester.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the nitro group to an amine.

  • Cyclization : Treated with acetic acid at reflux (110°C) for 4 hours to form the benzimidazole ring.

Method B – Condensation with Aldehydes :

  • Substrate : 2'-[1-(Trityl)-1H-tetrazol-5-yl]-[1,1'-biphenyl]-4-carbaldehyde.

  • Coupling : Reacted with methyl 2-ethoxy-1H-benzimidazole-4-carboxylate in DMF using NaH as a base.

  • Conditions : 60°C for 12 hours.

Yield : 75–80%.

Methyl Esterification

The carboxylic acid group is esterified to enhance stability and solubility.

Procedure :

  • Substrate : 2-Ethoxy-1-[[2'-[1-(trityl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic acid.

  • Reagents : Thionyl chloride (SOCl₂) followed by methanol.

  • Conditions :

    • SOCl₂ in refluxing toluene (2 hours) to form acyl chloride.

    • Quenched with methanol at 0°C, stirred for 1 hour.

  • Purification : Recrystallization from ethanol/water (3:1).

Yield : 90–92%.

Optimization of Reaction Conditions

Catalytic Systems

  • Phase-transfer catalysis : 4-Butylammonium hydrogen sulfate improves yields in biphasic reactions (dichloromethane/water).

  • Base selection : Potassium carbonate outperforms sodium bicarbonate in suppressing byproducts during tritylation.

Solvent Effects

  • Polar aprotic solvents : DMF enhances reaction rates in benzimidazole formation but requires stringent drying to avoid hydrolysis.

  • Nonpolar solvents : Toluene minimizes side reactions during esterification.

Analytical Characterization

Chromatographic Purity Assessment

ParameterValueMethod (Source)
Retention time12.4 minHPLC (C18, acetonitrile/H₂O)
Purity>98.5%UPLC (1.7 µm particles)
LOD/LOQ0.02 µg/mL / 0.06 µg/mLLC-MS

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, biphenyl), 7.45–7.30 (m, 15H, trityl), 4.52 (q, 2H, OCH₂CH₃).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (tetrazole).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Trityl recovery : Hydrolysis with 10% HCl/MeOH regenerates triphenylmethanol, which is filtered and reused.

  • Catalyst recycling : Phase-transfer catalysts are recovered via aqueous extraction.

Environmental Impact Mitigation

  • Solvent substitution : Dichloromethane replaced with cyclopentyl methyl ether (CPME) in green chemistry protocols.

  • Waste reduction : 85% of solvents are recycled via distillation.

Challenges and Solutions

Byproduct Formation

  • Major byproduct : Des-trityl impurity due to acidic conditions.

  • Mitigation : Strict pH control (pH 6.5–7.0) during workup.

Crystallization Issues

  • Low yield : Amorphous solids form in polar solvents.

  • Solution : Seeding with pure crystals in ethanol/hexane mixtures.

Regulatory and Pharmacopeial Standards

  • USP/EP limits : ≤0.15% (w/w) in candesartan cilexetil APIs.

  • Qualification : Requires toxicological studies for impurities >0.10% .

Q & A

Basic Question: What analytical methods are recommended for identifying and quantifying this Candesartan impurity in drug substance batches?

Methodological Answer:
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantifying this impurity. The European Pharmacopoeia (EP) recommends using a C18 column with a mobile phase gradient of acetonitrile and phosphate buffer (pH 2.5), monitoring at 254 nm . For identification, mass spectrometry (LC-MS) coupled with HPLC can confirm the molecular ion ([M+H]⁺ at m/z 610.66) and fragmentation patterns, aligning with its molecular formula (C₃₃H₃₄N₆O₆) . Method validation should include specificity, linearity (range: 0.1–2.0 μg/mL), and precision (RSD <5%) .

Basic Question: What synthetic routes are documented for generating this impurity during Candesartan cilexetil synthesis?

Methodological Answer:
The impurity forms via incomplete deprotection of the trityl group during the synthesis of Candesartan cilexetil. Key steps include:

Tetrazole Protection : Reaction of 1-trityl-1H-tetrazol-5-yl with biphenyl-4-ylmethyl bromide under basic conditions (K₂CO₃, DMF, 60°C).

Benzimidazole Alkylation : Coupling the protected tetrazole intermediate with 2-ethoxybenzimidazole-4-carboxylic acid methyl ester in the presence of NaH .
By-products arise from residual trityl groups (due to inefficient acidic deprotection) or competing ester hydrolysis. Optimizing reaction pH (HCl/EtOH, 50°C) reduces impurity levels to <0.1% .

Advanced Question: How can researchers resolve contradictions in impurity profiles observed across different synthetic batches?

Methodological Answer:
Discrepancies often stem from variations in reaction conditions (e.g., solvent polarity, catalyst loading). To address this:

  • Design of Experiments (DoE) : Use a factorial approach to evaluate factors like temperature (40–80°C), reaction time (12–24 h), and acid concentration (0.1–1.0 M HCl). Response surfaces can identify optimal conditions .
  • Comparative Spectral Analysis : Employ ¹H/¹³C NMR to detect trace intermediates (e.g., trityl-protected by-products at δ 7.2–7.5 ppm) and High-Resolution Mass Spectrometry (HRMS) to confirm unexpected adducts .
  • Forced Degradation Studies : Expose the drug substance to heat (80°C), light (1.2 million lux-hours), and humidity (75% RH) to simulate impurity formation pathways .

Advanced Question: What spectroscopic techniques are critical for confirming the structural identity of this impurity?

Methodological Answer:
A multi-technique approach is essential:

  • NMR :
    • ¹H NMR: Aromatic protons of the trityl group appear as a singlet (δ 7.4–7.6 ppm), while the benzimidazole methyl ester resonates at δ 3.9 ppm.
    • ¹³C NMR: The trityl carbon (CPh₃) is observed at δ 144.2 ppm, and the ester carbonyl at δ 168.5 ppm .
  • IR Spectroscopy : Confirm ester (C=O stretch at 1720 cm⁻¹) and tetrazole (N-H bend at 1600 cm⁻¹) functional groups .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethyl acetate/hexane and analyzing unit cell parameters .

Advanced Question: How does the impurity’s stability impact analytical method development for long-term studies?

Methodological Answer:
The impurity is sensitive to light and hydrolysis due to its ester and tetrazole groups. Stability studies should:

  • Evaluate Degradation Kinetics : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation products (e.g., free carboxylic acid via ester hydrolysis) using HPLC .
  • Optimize Mobile Phase pH : Use buffered mobile phases (pH 2.5–3.0) to suppress ionization and improve peak symmetry .
  • Protect from Light : Store samples in amber vials and limit UV exposure during analysis to prevent photolytic cleavage of the tetrazole ring .

Basic Question: What pharmacopeial standards apply to this impurity, and how are acceptance thresholds defined?

Methodological Answer:
The European Pharmacopoeia (EP) and USP specify a maximum allowable limit of 0.15% for this impurity in Candesartan cilexetil. Reference standards (e.g., Candesartan Cilexetil Impurity A, CAS 139481-58-6) are used for system suitability testing . Calibration curves must demonstrate linearity (R² >0.998) across 0.05–0.2% concentrations .

Advanced Question: How can computational modeling predict potential toxicity or reactivity of this impurity?

Methodological Answer:

  • QSAR Modeling : Use Quantitative Structure-Activity Relationship (QSAR) tools like Toxtree to assess mutagenicity risks based on tetrazole and benzimidazole substructures .
  • Molecular Docking : Simulate binding affinity to off-target receptors (e.g., angiotensin II type 2 receptor) using AutoDock Vina. Energy scores <−7.0 kcal/mol indicate high interaction potential .
  • Degradation Pathway Simulation : Software like COSMOtherm predicts hydrolysis products under varying pH and temperature conditions .

Basic Question: What are the critical storage conditions to prevent impurity formation in reference standards?

Methodological Answer:
Store lyophilized standards at −20°C in argon-purged vials to prevent oxidation. For solutions, use acetonitrile/water (70:30 v/v) at 4°C, avoiding freeze-thaw cycles. Monitor purity monthly via HPLC; discard if degradation exceeds 1% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.